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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified
by CAS number 195136-46-0. This compound, 1-(Chloromethyl)-2,4-
bis(trifluoromethyl)benzene, is a key intermediate in the synthesis of pharmacologically active
molecules, particularly modulators of the Sphingosine-1-phosphate (S1P) receptor. This
document details its chemical and physical properties, structure, and its role in the synthesis of
therapeutic agents. Furthermore, it provides detailed experimental protocols and visual
diagrams of relevant biological pathways and synthetic workflows.

Chemical Identity and Properties

1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene is a substituted aromatic hydrocarbon. Its
structure is characterized by a benzene ring substituted with a chloromethyl group and two
trifluoromethyl groups at positions 2 and 4.

Table 1: Chemical Identifiers
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Identifier

Value

CAS Number

195136-46-0

Chemical Name

1-(Chloromethyl)-2,4-

bis(trifluoromethyl)benzene

Synonyms

2,4-Bis(trifluoromethyl)benzyl chloride

Molecular Formula

CoHsClIFe

SMILES

C1=C(C(=CC(=C1)C(F)(F)F)CCIHC(F)(F)F

InChl

1S/COH5CIF6/c10-4-5-1-2-6(8(11,12)13)3-
7(5)9(14,15)16/h1-3H,4H2

Table 2: Physicochemical Properties

Property Value Source

Molecular Weight 262.58 g/mol [1112][31[41[5]

Density 1.4 g/cm3 [1]

Boiling Point 172.1 °C at 760 mmHg [1]

Flash Point 74.4 °C [1]
Structure

The structure of 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene is presented below:

Caption: 2D structure of 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene.

Biological Significance and Application

1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene serves as a crucial building block in the

synthesis of azetidinecarboxylic acid derivatives. These derivatives have been identified as

potent modulators of the Sphingosine-1-phosphate (S1P) receptor.[6] S1P receptors are a

class of G protein-coupled receptors that play a pivotal role in numerous physiological
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processes, including immune cell trafficking, angiogenesis, and lymphocyte egress from
lymphoid organs.[7][8] Modulation of S1P receptors is a validated therapeutic strategy for
autoimmune diseases such as multiple sclerosis.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

The binding of the endogenous ligand S1P or synthetic modulators to S1P receptors (S1PR1-
5) initiates a cascade of intracellular signaling events. These pathways are primarily mediated
by the coupling of the receptor to various G proteins (Gi, Go, G1, G12, G13), leading to the
activation of downstream effectors. Key signaling pathways include the Ras-ERK pathway, the
PI3K-Akt pathway, the PLC pathway, and the Rho pathway, which collectively regulate cell
survival, proliferation, migration, and differentiation.[1][7]
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Caption: Overview of the Sphingosine-1-Phosphate (S1P) signaling pathway.

Experimental Protocols
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Synthesis of 1-(Chloromethyl)-2,4-
bis(trifluoromethyl)benzene

While a specific, detailed protocol for the synthesis of 1-(Chloromethyl)-2,4-
bis(trifluoromethyl)benzene is not readily available in the public literature, a general and
plausible synthetic route involves the chloromethylation of 1,3-bis(trifluoromethyl)benzene. This
reaction is a type of Friedel-Crafts alkylation.

General Protocol for Chloromethylation:

Reaction Setup: To a stirred solution of 1,3-bis(trifluoromethyl)benzene in a suitable
chlorinated solvent (e.g., dichloromethane or chloroform), add a chloromethylating agent
such as chloromethyl methyl ether or a mixture of paraformaldehyde and hydrochloric acid.

Catalyst: A Lewis acid catalyst, such as zinc chloride (ZnCl2) or aluminum chloride (AICI3), is
typically required to facilitate the reaction. The catalyst should be added portion-wise at a
controlled temperature, usually between 0 °C and room temperature.

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer
chromatography (TLC) or gas chromatography (GC).

Work-up: Upon completion, the reaction mixture is quenched by carefully pouring it into ice-
water. The organic layer is separated, and the agueous layer is extracted with the same
organic solvent.

Purification: The combined organic layers are washed with water, a saturated solution of
sodium bicarbonate, and brine. After drying over an anhydrous drying agent (e.g., Na2SOa4 or
MgSO0a), the solvent is removed under reduced pressure. The crude product can be purified
by vacuum distillation or column chromatography.
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Caption: General workflow for the synthesis of the title compound.

Synthesis of Azetidinecarboxylic Acid Derivatives using
1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene
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The patent EP2371811A2 describes the use of 1-(Chloromethyl)-2,4-
bis(trifluoromethyl)benzene in the N-alkylation of an azetidine derivative. The following is a
representative protocol based on the information in the patent.

Protocol for N-alkylation:

e Reaction Setup: In a suitable reaction vessel, dissolve the azetidine-3-carboxylic acid
derivative in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

o Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2COs) or
triethylamine (EtsN), to the solution to deprotonate the secondary amine of the azetidine ring.

» Alkylation: To the stirred mixture, add 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene (1.0-
1.2 equivalents) dropwise at room temperature.

e Reaction Conditions: The reaction mixture is typically stirred at room temperature or slightly
elevated temperatures (e.g., 40-60 °C) for several hours until the reaction is complete, as
monitored by TLC or LC-MS.

o Work-up: After completion, the reaction mixture is diluted with water and extracted with an
organic solvent such as ethyl acetate.

 Purification: The combined organic extracts are washed with water and brine, dried over
anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude
product is purified by column chromatography on silica gel to yield the desired N-alkylated
azetidinecarboxylic acid derivative.
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Reactants & Base
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Caption: Experimental workflow for N-alkylation of an azetidine derivative.

Conclusion

1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene (CAS 195136-46-0) is a valuable chemical
intermediate with well-defined physical and chemical properties. Its primary significance lies in
its application as a precursor for the synthesis of S1P receptor modulators, a class of drugs
with significant therapeutic potential, particularly in the treatment of autoimmune disorders. The
experimental protocols and pathway diagrams provided in this guide offer a foundational
understanding for researchers and drug development professionals working with this
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compound and its derivatives. Further research into the synthesis and application of this
intermediate may lead to the development of novel therapeutics targeting the S1P signaling
pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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